

Norfluoxetine Oxalate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Norfluoxetine Oxalate

Cat. No.: B169555

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Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, plays a crucial role in the long-acting therapeutic effects of its parent drug. As a potent and selective serotonin reuptake inhibitor (SSRI), norfluoxetine's extended half-life and significant pharmacological activity are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of **norfluoxetine oxalate**, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and key signaling and metabolic pathways.

Core Data Presentation

Quantitative data for **norfluoxetine oxalate** is summarized in the table below for easy reference and comparison.

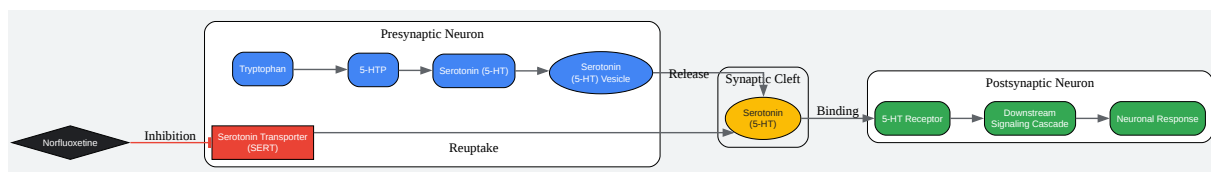
Parameter	Value	Reference
CAS Number	107674-50-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₈ H ₁₈ F ₃ NO ₅	[1] [4]
Molecular Weight	385.33 g/mol	[5] [6]

Mechanism of Action

Norfluoxetine exerts its therapeutic effect primarily by acting as a selective serotonin reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT) on the presynaptic neuron, norfluoxetine blocks the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The S-enantiomer of norfluoxetine is notably more potent in its inhibition of serotonin uptake compared to the R-enantiomer.

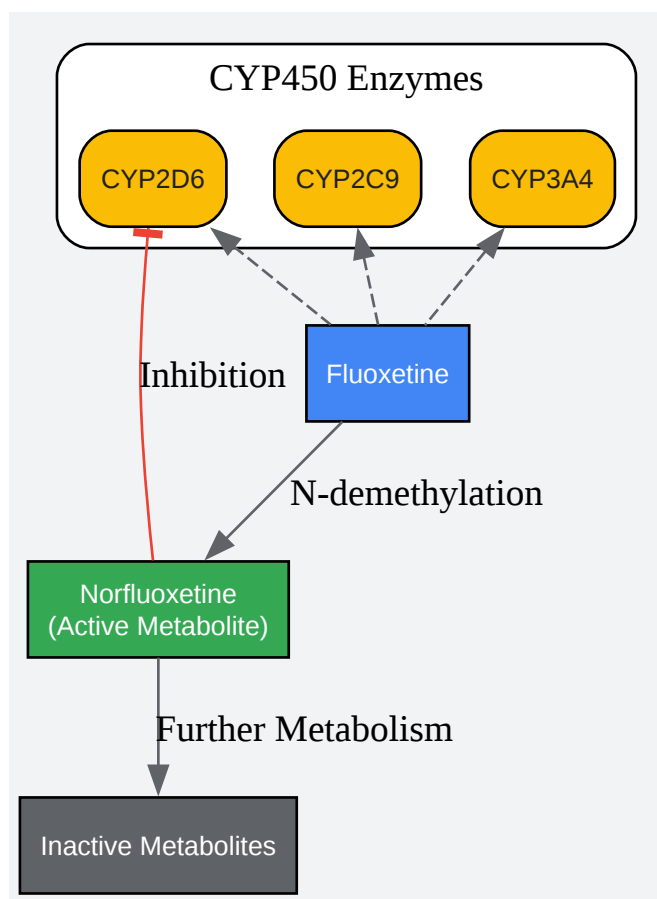
Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways associated with norfluoxetine's mechanism of action and metabolism.



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Diagram 1: Norfluoxetine's Mechanism of Action at the Serotonergic Synapse.



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Diagram 2: Metabolic Pathway of Fluoxetine to Norfluoxetine.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of norfluoxetine are provided below.

In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to assess the inhibitory potential of norfluoxetine on major CYP450 enzymes using human liver microsomes.

Materials:

- Human liver microsomes (HLMs)
- **Norfluoxetine oxalate**

- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol for reaction termination
- LC-MS/MS system for analysis

Methodology:

- Prepare stock solutions of norfluoxetine and probe substrates in an appropriate solvent (e.g., methanol or DMSO).
- In a 96-well plate, add potassium phosphate buffer, HLM, and the NADPH regenerating system.
- Add varying concentrations of norfluoxetine to the wells. Include a vehicle control without norfluoxetine.
- Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
- Initiate the reaction by adding the specific CYP450 probe substrate.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

- Calculate the percent inhibition of CYP450 activity at each norfluoxetine concentration relative to the vehicle control and determine the IC₅₀ value.

Rodent Behavioral Assays for Antidepressant Activity

The following protocols are widely used to screen for antidepressant-like effects of compounds in rodents.

1. Forced Swim Test (Mouse)

Apparatus:

- A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

- Administer norfluoxetine or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
- Gently place each mouse individually into the cylinder of water.
- The total duration of the test is typically 6 minutes.
- Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
- A significant decrease in the duration of immobility in the norfluoxetine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (Mouse)

Apparatus:

- A suspension box or chamber that prevents the mouse from escaping or holding onto surfaces.

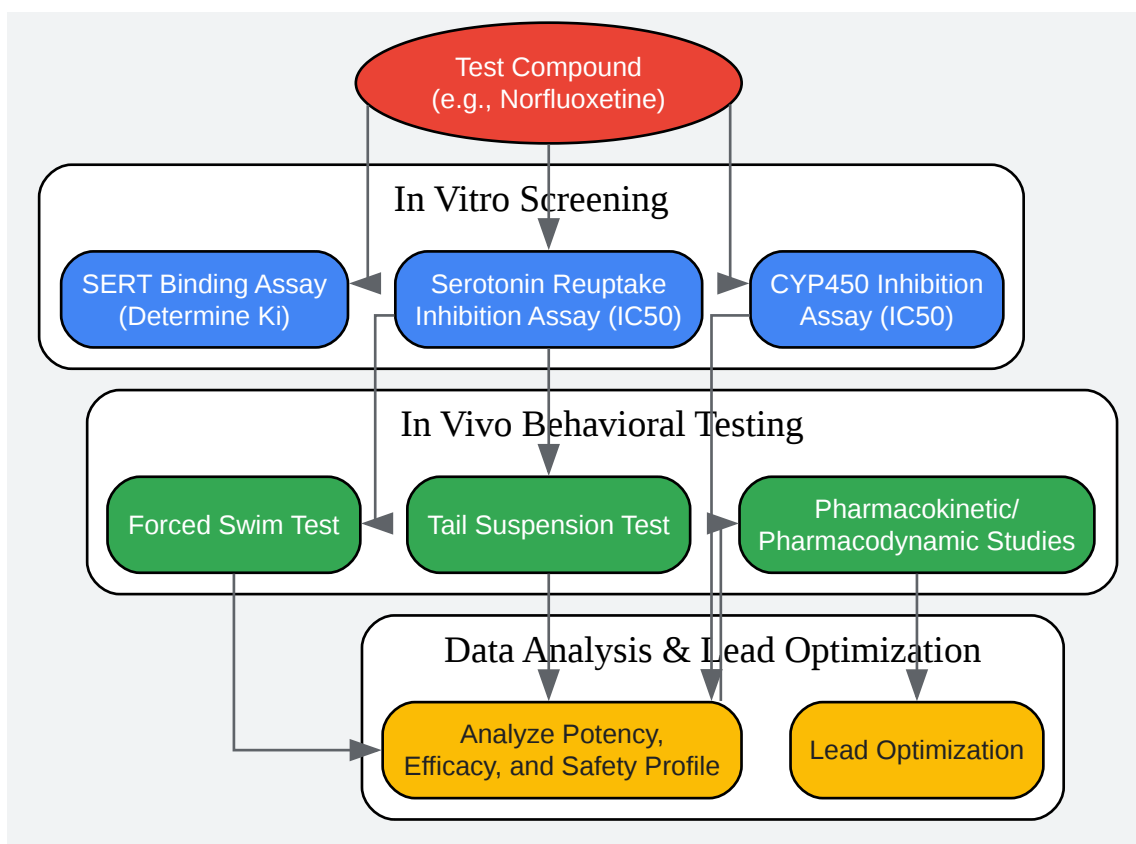
- Adhesive tape for suspending the mouse by its tail.

Procedure:

- Administer norfluoxetine or vehicle to the mice prior to the test.
- Suspend each mouse individually by its tail from a lever or hook using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.
- The test duration is typically 6 minutes.
- Record the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
- A reduction in immobility time in the drug-treated group compared to the control group suggests antidepressant-like properties.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a potential antidepressant compound like norfluoxetine.



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Diagram 3: Workflow for Preclinical Antidepressant Drug Screening.

Conclusion

Norfluoxetine oxalate, as the principal active metabolite of fluoxetine, is a key contributor to the sustained therapeutic efficacy of this widely used antidepressant. Its potent and selective inhibition of the serotonin transporter, coupled with its long pharmacokinetic half-life, underscores its importance in the treatment of depressive disorders. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals engaged in the study of serotonergic modulation and the discovery of novel antidepressant therapies. A thorough understanding of norfluoxetine's properties is essential for the continued development of effective treatments for mood disorders.

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